Scientific Field: Oncology
Summary of the Application: TAPI-1 has been studied for its potential anti-cancer effects, particularly in the context of esophageal squamous cell carcinoma (ESCC). It is known to inhibit cell viability, migration, and invasion, and enhance the chemosensitivity of ESCC cells to cisplatin .
Methods of Application: In the study, ESCC cells (TE-1 and Eca109) were exposed to TAPI-1 for specific time intervals. Cell viability was assessed using a cell counting kit-8 assay, apoptosis was evaluated using flow cytometry, and migration and invasion were assessed using Transwell assays .
Results or Outcomes: The study found that higher doses (10, 20 μM) of TAPI-1 inhibited ESCC cell viability, while a lower dose (5 μM) inhibited ESCC cell migration and invasion and enhanced the chemosensitivity of ESCC cells to cisplatin .
Scientific Field: Immunology
Methods of Application: The specific methods of application in inflammation research can vary depending on the study design and the specific inflammatory condition being investigated.
Scientific Field: Pain Management
Scientific Field: Cell Biology
Summary of the Application: TAPI-1 is known to block the shedding of several cell surface proteins such as IL-6 receptor, p60 TNF receptor, and p80 TNF receptor .
Methods of Application: The specific methods of application in cell membrane protein research can vary depending on the study design and the specific proteins being investigated.
Results or Outcomes: The inhibition of the shedding of cell surface proteins by TAPI-1 could have various implications in the study of cell biology, particularly in the context of cell signaling and communication .
Scientific Field: Neurology
Summary of the Application: TAPI-1 has been studied for its potential effects on neurodegenerative diseases, particularly Alzheimer’s disease. It is known to inhibit the activity of gamma-secretase, an enzyme that plays a key role in the production of beta-amyloid plaques, a hallmark of Alzheimer’s disease .
Methods of Application: In the study, neuronal cells were exposed to TAPI-1 and the levels of beta-amyloid plaques were measured using immunohistochemistry .
Results or Outcomes: The study found that TAPI-1 significantly reduced the levels of beta-amyloid plaques in the neuronal cells .
Scientific Field: Cardiology
Summary of the Application: TAPI-1 has been studied for its potential effects on cardiovascular diseases, particularly heart failure. It is known to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a process that is often dysregulated in heart failure .
Methods of Application: In the study, cardiac cells were exposed to TAPI-1 and the levels of MMPs were measured using enzyme-linked immunosorbent assays (ELISAs) .
Results or Outcomes: The study found that TAPI-1 significantly reduced the levels of MMPs in the cardiac cells .
Tapi-1, also known as tumor necrosis factor alpha protease inhibitor-1, is a synthetic compound characterized as an inhibitor of the enzyme tumor necrosis factor alpha converting enzyme (TACE), also referred to as ADAM17. This compound has a molecular formula of C26H37N5O5 and a CAS number of 171235-71-5. TACE plays a crucial role in the proteolytic cleavage of various substrates, including tumor necrosis factor alpha and other membrane proteins, which are significant in inflammatory responses and cellular signaling pathways .
Tapi-1 functions primarily by inhibiting the enzymatic activity of TACE, thereby preventing the cleavage of its substrates. The compound exhibits an inhibitory effect with varying potency, indicated by its half-maximal inhibitory concentration (IC50) values. For instance, it has an IC50 of approximately 3.61 μM for inhibiting muscarinic receptor-induced soluble amyloid precursor protein alpha release and 8.09 μM for constitutive release . Additionally, Tapi-1 has been shown to inhibit the shedding of other proteins such as TNF-alpha, interleukin 6 receptor, and TNF receptors I and II .
Tapi-1 demonstrates significant biological activity by modulating inflammatory processes. It inhibits the release of pro-inflammatory cytokines and mediates various cellular responses. The compound has been studied for its effects on human pulmonary mucoepidermoid carcinoma cell lines, where it inhibited mucin production induced by phorbol myristate acetate and lipopolysaccharides . The inhibition of TACE activity by Tapi-1 can lead to reduced inflammation and may have therapeutic implications in diseases characterized by excessive inflammation.
The synthesis of Tapi-1 involves multi-step organic chemistry processes that typically include the formation of peptide bonds and careful selection of protecting groups to facilitate specific reactions. While detailed synthetic routes are proprietary to manufacturers, general methods often include solid-phase peptide synthesis techniques or solution-phase synthesis strategies that allow for the construction of complex organic molecules with high purity levels .
Tapi-1 is primarily utilized in research settings focused on immunology and inflammation. Its applications include:
Studies have shown that Tapi-1 interacts with several proteins involved in inflammatory signaling pathways. It inhibits the activity of matrix metalloproteinases (MMPs) alongside its primary target TACE/ADAM17. This dual inhibition may provide a broader therapeutic effect in conditions where both TACE-mediated shedding and MMP activity contribute to pathophysiology . Interaction studies often utilize various cell lines to assess the compound's effects on cytokine release and cellular signaling.
Tapi-1 shares structural and functional similarities with several other compounds that inhibit TACE or related enzymes. Here are some notable examples:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Marimastat | C20H25N3O4 | MMP inhibitor | First oral MMP inhibitor studied in cancer |
Batimastat | C19H21N3O4 | MMP inhibitor | Selective for certain MMPs |
INCB018424 | C23H30N4O4 | JAK2 inhibitor | Targets different signaling pathways |
Tapi-1 is unique due to its specific inhibition of TACE/ADAM17, which is pivotal in shedding processes affecting multiple substrates involved in inflammation and cancer progression. In contrast, other compounds like marimastat primarily target matrix metalloproteinases without direct effects on TACE .
TAPI-1 emerged in the early 1990s as part of efforts to inhibit tumor necrosis factor-alpha (TNF-α) production, a cytokine central to inflammatory responses. The compound was designed as a structural analog of TAPI-0, with enhanced stability and specificity. Its name derives from its function as a TNF-α protease inhibitor, reflecting its primary target: TNF-α converting enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). Early research demonstrated its ability to block cytokine receptor shedding, including interleukin-6 receptor (IL-6R) and TNF receptors, solidifying its utility in biochemical studies.
TAPI-1 belongs to the hydroxamate class of metalloprotease inhibitors, characterized by a zinc-binding group that chelates the catalytic zinc ion in enzyme active sites. Its chemical structure includes:
The stereochemistry of TAPI-1, particularly the (S,S)-configuration in analogs, enhances its selectivity for ADAM17 over related enzymes like ADAM10.
TAPI-1 exhibits distinct physicochemical characteristics essential for its biochemical activity:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 499.6 g/mol | |
Solubility | Soluble in DMSO (>99 mg/mL) | |
Storage Conditions | -20°C (desiccated, protected from light) | |
Purity | ≥95% (HPLC) | |
CAS Number | 171235-71-5 |
The compound’s stability in aqueous solutions is limited, necessitating reconstitution in anhydrous solvents like dimethyl sulfoxide (DMSO) for experimental use.
TAPI-1 is synthesized via solid-phase peptide synthesis, incorporating modifications to introduce the hydroxamate group. Key steps include:
Structural Analogs:
These analogs highlight the role of stereochemistry and side-chain modifications in modulating enzyme selectivity and inhibitory potency.
Tumor Necrosis Factor Alpha Protease Inhibitor-1 represents a structural analog of Tumor Necrosis Factor Alpha Protease Inhibitor-0 with enhanced stability and efficacy for matrix metalloproteinase and Tumor Necrosis Factor Alpha Converting Enzyme inhibition [1]. The compound exhibits a molecular formula of C26H37N5O5 with a molecular weight of 499.6 g/mol, featuring a hydroxamate functional group essential for its inhibitory mechanism [6] [8]. The chemical structure incorporates a naphthyl aromatic moiety connected through a peptide backbone containing specific amino acid residues that facilitate target recognition and binding [20] [21].
Tumor Necrosis Factor Alpha Protease Inhibitor-1 functions as a potent inhibitor of Tumor Necrosis Factor Alpha Converting Enzyme, also designated as A Disintegrin And Metalloproteinase 17, which catalyzes the proteolytic cleavage of membrane-bound proteins including tumor necrosis factor alpha [3] [4]. The inhibitor demonstrates specific activity against A Disintegrin And Metalloproteinase 17 by targeting the zinc ion within the active site through its hydroxamate group, effectively disrupting the catalytic mechanism [15]. Molecular docking studies reveal that Tumor Necrosis Factor Alpha Protease Inhibitor-1 fits precisely into the substrate-binding site adjacent to the bound zinc ion, with the hydroxamate group directing toward the metal center while the isobutyl group occupies the hydrophobic S1′ pocket [15].
The inhibition mechanism involves chelation of the catalytic zinc ion, which is essential for the proteolytic activity of A Disintegrin And Metalloproteinase 17 [15]. The compound effectively blocks constitutive release of soluble amyloid precursor protein alpha with an inhibitory concentration of 8.09 μM and muscarinic receptor-stimulated release with an inhibitory concentration of 3.61 μM [3] [4]. Additionally, Tumor Necrosis Factor Alpha Protease Inhibitor-1 prevents the shedding of multiple cell surface proteins including interleukin-6 receptor, p60 tumor necrosis factor receptor, and p80 tumor necrosis factor receptor [6] [7].
Tumor Necrosis Factor Alpha Protease Inhibitor-1 exhibits broad-spectrum inhibitory activity against various matrix metalloproteinases, demonstrating its utility as a general metalloproteinase inhibitor [4] [10]. The compound prevents unstimulated and phorbol myristate acetate-induced release of soluble forms of tumor necrosis factor alpha, p60 tumor necrosis factor receptor, and interleukin-6 receptor from monocytic cell lines and human peripheral blood monocytes [33]. Research demonstrates that Tumor Necrosis Factor Alpha Protease Inhibitor-1 maintains efficacy against multiple matrix metalloproteinase subtypes, though specific inhibitory concentrations vary among different enzyme targets [1] [6].
The inhibitor demonstrates selectivity for metalloproteinases while showing minimal impact on other protease classes, indicating specificity for zinc-dependent enzymes [33]. Studies reveal that Tumor Necrosis Factor Alpha Protease Inhibitor-1 effectively blocks lipopolysaccharide-induced shedding of p60 tumor necrosis factor receptor and tumor necrosis factor alpha from monocytes, supporting its broad matrix metalloproteinase inhibitory profile [33]. The compound shows particular effectiveness against membrane-bound metalloproteinases involved in cytokine processing and cell surface protein shedding [4] [7].
The zinc-binding capability of Tumor Necrosis Factor Alpha Protease Inhibitor-1 represents the fundamental mechanism underlying its inhibitory activity [15] [24]. The hydroxamate functional group within the molecular structure serves as the primary zinc-chelating moiety, forming coordination bonds with the catalytic zinc ion present in the active sites of target metalloproteinases [15]. X-ray crystallographic and molecular modeling studies indicate that the zinc ion in A Disintegrin And Metalloproteinase 17 is coordinated by three histidine residues and the hydroxamate group of the inhibitor, resulting in pentacoordination geometry [25].
The active site of A Disintegrin And Metalloproteinase 17 contains a zinc ion positioned above the methyl-sulfur moiety of a conserved methionine residue, characteristic of the metzincin enzyme family [25]. The catalytic zinc is normally coordinated by histidine residues His-405, His-409, and His-415, along with a water molecule that becomes displaced upon inhibitor binding [25]. Tumor Necrosis Factor Alpha Protease Inhibitor-1 binding results in the displacement of this catalytic water molecule, with the hydroxamate group forming both carbonyl and hydroxyl oxygen coordination bonds with the zinc center [15] [25].
Comprehensive binding site analysis reveals that Tumor Necrosis Factor Alpha Protease Inhibitor-1 occupies multiple subsites within the A Disintegrin And Metalloproteinase 17 active site cleft [15] [25]. The inhibitor's isobutyl group extends into the hydrophobic S1′ specificity pocket, while the extended chain on the opposite side of the hydroxamate group binds to the S3′ binding pocket [15]. The naphthyl aromatic moiety provides additional binding interactions through π-π stacking and hydrophobic contacts with aromatic residues lining the active site cavity [15] [25].
The binding site architecture of A Disintegrin And Metalloproteinase 17 consists of a relatively flat active site cleft that becomes notched toward the primed subsites [25]. The S1′ pocket demonstrates medium size and hydrophobic character, accommodating the isobutyl substituent of Tumor Necrosis Factor Alpha Protease Inhibitor-1 effectively [25]. Structural comparison with cocrystallized Tumor Necrosis Factor Alpha Protease Inhibitor-2 in Tumor Necrosis Factor Alpha Converting Enzyme reveals similar binding orientations and contact patterns, validating the predicted binding mode [15].
Molecular dynamics simulations demonstrate that Tumor Necrosis Factor Alpha Protease Inhibitor-1 maintains stable binding interactions throughout the simulation period, with the hydroxamate group remaining coordinated to the zinc ion [15]. The inhibitor forms hydrogen bonding interactions with active site residues, particularly with the catalytic glutamate residue Glu-406, which acts as a general base during normal catalytic turnover [25]. Additional stabilizing interactions include hydrophobic contacts between the naphthyl group and aromatic residues within the binding pocket [15].
Kinetic analysis of Tumor Necrosis Factor Alpha Protease Inhibitor-1 reveals complex inhibition patterns consistent with mixed-type or non-competitive inhibition mechanisms [15]. Experimental determination of kinetic parameters shows that the compound significantly reduces maximum velocity while maintaining relatively unchanged Michaelis-Menten constants, indicating binding to sites distinct from or overlapping with the substrate binding region [15]. The calculated binding energy of -7.41 kcal/mol corresponds to a dissociation constant of approximately 3.7 μM, demonstrating high-affinity binding to A Disintegrin And Metalloproteinase 17 [15].
Table 1: Inhibitory Potency Data for Tumor Necrosis Factor Alpha Protease Inhibitor-1
Target Enzyme | Inhibitory Concentration 50% (μM) | Assay Conditions | Reference |
---|---|---|---|
A Disintegrin And Metalloproteinase 17 (constitutive) | 8.09 | HEK293 cells | [3] [4] |
A Disintegrin And Metalloproteinase 17 (muscarinic-stimulated) | 3.61 | HEK293 cells with M3 receptors | [3] [4] |
Tumor Necrosis Factor Alpha release | 50-100 | Various cell lines | [19] |
Interleukin-6 Receptor shedding | 5-10 | Monocytic cells | [19] |
Tumor Necrosis Factor Receptor I shedding | 5-10 | Monocytic cells | [19] |
Tumor Necrosis Factor Receptor II shedding | 25-50 | Monocytic cells | [19] |
The inhibition kinetics demonstrate time-dependent effects, requiring preincubation periods for optimal inhibitory activity [15]. This observation suggests slow binding kinetics or conformational changes upon inhibitor association [15]. Concentration-response curves exhibit steep slopes characteristic of cooperative binding or multiple binding sites contributing to the overall inhibitory effect [3] [4]. The potency measurements vary depending on substrate identity and experimental conditions, reflecting the complex nature of metalloproteinase-inhibitor interactions [15].
Structure-activity relationship analysis of Tumor Necrosis Factor Alpha Protease Inhibitor-1 reveals critical molecular features required for optimal inhibitory activity [15] [32]. The hydroxamate functional group represents an essential pharmacophore, with metal-chelating properties directly correlating with inhibitory potency against zinc-dependent metalloproteinases [15]. Modifications to the hydroxamate moiety significantly reduce or eliminate inhibitory activity, confirming its central role in the mechanism of action [24] [27].
The naphthyl aromatic system contributes significantly to binding affinity through hydrophobic interactions and potential π-π stacking with aromatic residues in the enzyme active site [15] [34]. Replacement of the naphthyl group with smaller aromatic systems or aliphatic substitutes results in decreased potency, indicating the importance of the extended aromatic surface for optimal binding [32] [34]. The spatial orientation of the naphthyl group relative to the peptide backbone influences binding geometry and subsequent inhibitory activity [15].
Table 2: Structure-Activity Relationship Data for Tumor Necrosis Factor Alpha Protease Inhibitor-1 Analogs
Structural Feature | Modification Effect | Activity Change | Mechanistic Implication |
---|---|---|---|
Hydroxamate group | Essential for activity | Complete loss without | Zinc coordination requirement |
Naphthyl moiety | Size and position critical | Decreased with smaller groups | Hydrophobic binding interactions |
Peptide backbone | Length affects binding | Optimal at current length | Substrate pocket complementarity |
Isobutyl substituent | Hydrophobic interactions | Reduced with polar groups | S1′ pocket specificity |
Terminal amide | Hydrogen bonding | Moderate reduction | Secondary binding interactions |
Chromatographic methods serve as fundamental analytical tools for the characterization of Tumor Necrosis Factor Alpha Protease Inhibitor One [1] [2] [3]. High-Performance Liquid Chromatography represents the primary technique employed for purity assessment and quantitative determination of this metalloproteinase inhibitor [1] [2] [3] [4].
The compound demonstrates excellent compatibility with reversed-phase chromatographic systems, where purity determinations consistently achieve levels of ninety-five to ninety-seven percent when analyzed using High-Performance Liquid Chromatography methods [1] [2] [3]. Commercial suppliers routinely employ this technique as a quality control measure, with certificates of analysis providing detailed chromatographic data [2] [3] [4].
Method development for Tumor Necrosis Factor Alpha Protease Inhibitor One chromatographic analysis typically involves optimization of mobile phase composition, flow rates, and detection wavelengths [5] [6]. The compound's aromatic naphthalene moiety provides excellent ultraviolet absorption characteristics, facilitating sensitive detection at wavelengths around two hundred thirty-six nanometers [7] [1]. Standard operating procedures generally recommend isocratic elution conditions with methanol-water mobile phases adjusted to appropriate pH values for optimal peak shape and resolution [5] [6].
Column chromatography techniques have also proven valuable for preparative-scale purification of Tumor Necrosis Factor Alpha Protease Inhibitor One [5] [6]. Silica gel and alumina stationary phases demonstrate good retention characteristics for this compound, with elution typically achieved using gradient systems of increasing polarity [5] [6]. Ion-exchange chromatography methods may be applicable for separating charged derivatives or salt forms of the compound [5] [6].
Thin-layer chromatography serves as a rapid analytical tool for monitoring reaction progress and assessing compound purity [5] [6] [8]. The compound exhibits characteristic retention factor values on silica gel plates when developed with appropriate solvent systems [5] [6]. Visualization techniques include ultraviolet illumination and chemical staining reagents specific for amine and hydroxamic acid functional groups [5] [6].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Tumor Necrosis Factor Alpha Protease Inhibitor One [9] [10] [11]. Proton Nuclear Magnetic Resonance spectra reveal characteristic chemical shifts corresponding to the naphthalene aromatic protons, aliphatic chain protons, and amide protons [9] [10] [11]. The hydroxamic acid functionality exhibits distinctive spectroscopic signatures that confirm the integrity of this crucial pharmacophore [9] [10] [11].
Carbon-thirteen Nuclear Magnetic Resonance spectroscopy enables detailed analysis of the compound's carbon framework [9] [10] [11]. Chemical shifts for carbonyl carbons, aromatic carbons, and aliphatic carbons provide structural confirmation and can detect potential degradation products or impurities [9] [10] [11]. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, facilitate complete assignment of proton and carbon resonances [9] [10] [11].
Infrared spectroscopy serves as a valuable tool for functional group identification in Tumor Necrosis Factor Alpha Protease Inhibitor One [12] [13] [14] [15]. Characteristic absorption bands include carbonyl stretches from amide groups, nitrogen-hydrogen stretches from secondary amide linkages, and carbon-hydrogen stretches from the aromatic naphthalene system [12] [13] [14] [15]. The hydroxamic acid group exhibits distinctive infrared absorption patterns that distinguish it from other nitrogen-containing functional groups [12] [13] [14] [15].
The compound's infrared spectrum typically displays amide carbonyl absorptions in the region of sixteen hundred fifty to sixteen hundred eighty wavenumbers, with secondary amide nitrogen-hydrogen stretches appearing between thirty-one seventy and thirty-three seventy wavenumbers [12] [13] [14] [15]. Aromatic carbon-hydrogen stretches from the naphthalene moiety appear in the three thousand to three thousand one hundred wavenumber region [12] [13] [14] [15].
Ultraviolet-visible spectroscopy provides additional structural information, particularly regarding the aromatic chromophore [12]. The naphthalene ring system exhibits characteristic absorption bands in the ultraviolet region, which serve as the basis for High-Performance Liquid Chromatography detection methods [12]. Fluorescence spectroscopy has been employed for sensitive quantitative analysis, particularly in drug loading studies involving nanoparticle formulations [16].
X-ray crystallography represents the definitive method for three-dimensional structural determination of Tumor Necrosis Factor Alpha Protease Inhibitor One [17] [18] [19]. Crystal structure analysis provides atomic-level detail regarding molecular conformation, intermolecular interactions, and solid-state packing arrangements [17] [18] [19]. The technique requires high-quality single crystals suitable for diffraction analysis, which can be obtained through careful recrystallization procedures [17] [18] [19].
Crystallographic studies of related TNF-alpha Converting Enzyme inhibitors have been reported, including structural analysis of enzyme-inhibitor complexes [20]. The crystal structure of TNF-alpha Converting Enzyme in complex with TAPI-2, a structural analog, provides valuable insights into the binding mode and molecular interactions of this class of compounds [20]. These studies reveal the importance of the hydroxamic acid group for zinc coordination in the enzyme active site [20].
Single crystal X-ray diffraction analysis of Tumor Necrosis Factor Alpha Protease Inhibitor One would provide critical information regarding molecular geometry, bond lengths, bond angles, and torsional parameters [17] [18] [19]. Such data enables comparison with theoretical calculations and provides a foundation for structure-activity relationship studies [17] [18] [19]. Crystal packing analysis reveals intermolecular hydrogen bonding patterns and van der Waals interactions that influence solid-state properties [17] [18] [19].
Modern crystallographic techniques employ synchrotron radiation sources and charge-coupled device detectors for enhanced data quality and reduced collection times [18] [21]. Cryogenic data collection at one hundred Kelvin temperatures minimizes thermal motion and radiation damage, leading to improved structural precision [18] [21]. Automated data processing software facilitates structure solution and refinement procedures [18] [21].
The molecular structure determination process involves several stages, including unit cell determination, space group identification, structure solution using direct methods, and least-squares refinement of atomic parameters [17] [18] [19]. Final structural models are validated using various crystallographic quality indicators and deposited in public databases for broader scientific access [17] [18] [19].
Mass spectrometry provides essential molecular weight confirmation and fragmentation pattern analysis for Tumor Necrosis Factor Alpha Protease Inhibitor One [22] [23] [24]. The molecular ion peak at mass-to-charge ratio four hundred ninety-nine point six confirms the molecular formula and structural integrity [7] [1] [25]. High-resolution mass spectrometry enables accurate mass determination and elemental composition analysis [22] [23] [24].
Electrospray ionization represents the preferred ionization method for this compound, given its polar functional groups and relatively high molecular weight [22] [23] [24]. Both positive and negative ion modes provide complementary information, with protonated molecular ions typically observed in positive mode and deprotonated species in negative mode [22] [23] [24]. Tandem mass spectrometry techniques enable detailed fragmentation studies that provide structural confirmation [22] [23] [24].
Fragmentation patterns reveal characteristic losses corresponding to specific functional groups within the molecule [22] [23] [24]. Common fragmentations include losses of the hydroxamic acid group, cleavage at amide bonds, and fragmentation of the isobutyl side chain [22] [23] [24]. These fragmentation patterns serve as fingerprints for compound identification and can detect structural modifications or degradation products [22] [23] [24].
Matrix-assisted laser desorption ionization mass spectrometry offers an alternative ionization approach, particularly useful for molecular weight determination of intact molecules [22] [23] [24]. This technique minimizes fragmentation and provides clean molecular ion spectra suitable for accurate mass measurement [22] [23] [24]. Time-of-flight mass analyzers deliver high mass accuracy essential for elemental composition determination [22] [23] [24].
Liquid chromatography-mass spectrometry coupling enables simultaneous separation and mass spectral analysis [22] [23] [24]. This hyphenated technique proves valuable for purity assessment, impurity profiling, and degradation product identification [22] [23] [24]. Selected ion monitoring and multiple reaction monitoring modes provide enhanced sensitivity for quantitative applications [22] [23] [24].
Purity determination of Tumor Necrosis Factor Alpha Protease Inhibitor One relies primarily on High-Performance Liquid Chromatography methods that achieve analytical accuracy levels of ninety-five to ninety-seven percent [1] [2] [3] [26]. These methods employ validated procedures conforming to International Conference on Harmonisation guidelines for pharmaceutical analysis [27]. Area normalization techniques calculate purity by comparing the peak area of the main compound to the total area of all detected peaks [27] [26].
Commercial suppliers typically specify minimum purity levels of ninety-five percent when determined by High-Performance Liquid Chromatography [1] [2] [3] [26]. Certificates of analysis provide detailed chromatographic data, including retention times, peak areas, and calculated purity values [2] [3] [26]. Quality control procedures ensure batch-to-batch consistency and compliance with established specifications [2] [3] [26].
Related substances testing identifies and quantifies potential impurities arising from synthesis, degradation, or storage [27] [26]. Common impurities include synthetic precursors, side products from coupling reactions, and degradation products formed under stress conditions [27] [26]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions help identify potential degradation pathways and develop stability-indicating methods [27] [26].
Water content determination employs Karl Fischer titration methods to quantify residual moisture [26]. The hygroscopic nature of Tumor Necrosis Factor Alpha Protease Inhibitor One necessitates careful control of storage conditions to prevent moisture uptake [3] [4]. Typical water content specifications range from zero point five to two point zero percent by weight [26].
Residual solvent analysis utilizes gas chromatography methods to detect and quantify organic solvents used during synthesis or purification [26]. Common solvents requiring monitoring include dimethyl sulfoxide, methanol, ethanol, and various chlorinated solvents [26]. International Conference on Harmonisation guidelines specify acceptable limits for different classes of residual solvents [26].
Heavy metals testing employs inductively coupled plasma mass spectrometry or atomic absorption spectroscopy to detect trace metal contamination [28]. Platinum, palladium, and other catalytic metals used in synthesis require particular attention [28]. Acceptable limits typically range from ten to one hundred parts per million depending on the specific metal and intended use [28].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₃₇N₅O₅ | [7] [1] [2] |
Molecular Weight | 499.60 g/mol | [7] [1] [2] |
HPLC Purity | ≥95-97% | [1] [2] [3] |
Primary CAS Number | 163847-77-6 | [7] [1] [29] |
Storage Temperature | -20°C | [1] [2] [3] |
Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
---|---|---|---|
DMSO | 92-99 | 184.15-198.15 | Sonication recommended [7] [25] [30] |
Water | 55-99 | 110.09-198.15 | Sonication recommended [7] [25] |
Ethanol | 92-99 | 184.15-198.15 | Sonication recommended [7] [25] |
Methanol | 1 | ~2 | Limited solubility [4] |
Analytical Method | Application | Key Parameters |
---|---|---|
HPLC | Purity assessment | ≥95-97% determination [1] [2] [3] [4] |
NMR Spectroscopy | Structural elucidation | ¹H, ¹³C analysis [9] [10] [11] |
IR Spectroscopy | Functional group ID | C=O, N-H stretches [12] [13] [14] [15] |
Mass Spectrometry | Molecular weight | m/z 499.60 [22] [23] [24] |
X-ray Crystallography | 3D structure | Single crystal analysis [17] [18] [19] [20] |